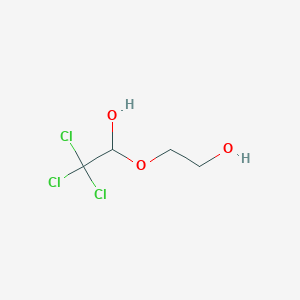

2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53256-76-1 |

|---|---|

Molecular Formula |

C4H7Cl3O3 |

Molecular Weight |

209.45 g/mol |

IUPAC Name |

2,2,2-trichloro-1-(2-hydroxyethoxy)ethanol |

InChI |

InChI=1S/C4H7Cl3O3/c5-4(6,7)3(9)10-2-1-8/h3,8-9H,1-2H2 |

InChI Key |

BBLJKSLCQDVXHI-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(C(Cl)(Cl)Cl)O)O |

Origin of Product |

United States |

Nomenclature, Stereochemical Analysis, and Conformation Studies of 2,2,2 Trichloro 1 2 Hydroxyethoxy Ethanol

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic name for the chemical compound with the CAS number 53256-76-1 is 2,2,2-trichloro-1-(2-hydroxyethoxy)ethanol . This nomenclature is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

The structure of this compound presents the possibility of both constitutional isomers and stereoisomers. Constitutional isomers have the same molecular formula (C4H7Cl3O3) but different connectivity of atoms. Examples of constitutional isomers include:

1,1,1-Trichloro-2-(2-hydroxyethoxy)ethanol: In this isomer, the trichloromethyl group and the hydroxyethoxy group are attached to the same carbon atom.

2,2,2-Trichloro-2-(1-hydroxyethoxy)ethanol: Here, the ethoxy group is substituted at the 2-position of the ethanol (B145695) backbone.

Various positional isomers where the chlorine atoms and the hydroxyethoxy group are located at different positions on the butane (B89635) backbone.

Stereoisomerism arises from the presence of a chiral center. In this compound, the carbon atom bonded to the trichloromethyl group, the hydroxyl group, the hydrogen atom, and the 2-hydroxyethoxy group is a chiral center. This gives rise to two enantiomers:

(R)-2,2,2-trichloro-1-(2-hydroxyethoxy)ethanol

(S)-2,2,2-trichloro-1-(2-hydroxyethoxy)ethanol

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

Stereochemical Aspects of Chiral Centers in Analogous Structures

Direct stereochemical analysis of this compound is not extensively documented in publicly available literature. However, insights can be gained by examining analogous structures containing a chiral center adjacent to a trichloromethyl group.

A relevant analogue is α-(trichloromethyl)benzyl acetate (B1210297). In this molecule, the carbon atom attached to the trichloromethyl group, the phenyl group, the acetate group, and a hydrogen atom constitutes a chiral center. The presence of the bulky and strongly electron-withdrawing trichloromethyl group significantly influences the stereochemical outcome of reactions to form this center and the rotational preferences around the chiral center.

Another informative analogous compound is N-(2,2,2-trichloro-1-hydroxyethyl)formamide. X-ray crystallography studies of this compound have provided detailed information about its solid-state conformation, including the torsion angles around the chiral center. Such data is invaluable for understanding the steric and electronic effects that dictate the three-dimensional arrangement of atoms in molecules of this class. The bulky trichloromethyl group, coupled with the potential for hydrogen bonding from the adjacent hydroxyl group, plays a critical role in determining the most stable conformation.

Conformational Analysis through Spectroscopic and Computational Methods

The conformational preferences of this compound are dictated by a combination of steric hindrance, electronic interactions, and potential intramolecular hydrogen bonding. While direct computational or spectroscopic conformational studies on this specific molecule are scarce, valuable predictions can be made by analyzing simpler, related molecules.

The study of 2-chloroethanol (B45725) has shown that its most stable conformation is the gauche form, a result of an intramolecular hydrogen bond between the hydroxyl group and the chlorine atom. This type of interaction is highly probable in this compound. The molecule possesses two hydroxyl groups and a trichloromethyl group, creating multiple possibilities for intramolecular hydrogen bonding.

The most likely conformations would involve the rotation around the C1-O bond of the ethoxy group and the C-C bond of the ethanol backbone. The bulky trichloromethyl group will sterically favor conformations where it is anti-periplanar to the largest substituent on the adjacent carbon. However, the stability gained from intramolecular hydrogen bonding between one of the hydroxyl groups and the ether oxygen, or between a hydroxyl group and one of the chlorine atoms, could favor gauche conformations.

Computational modeling, such as density functional theory (DFT) calculations, would be a powerful tool to determine the relative energies of the different possible conformers and to predict the most stable three-dimensional structure of the molecule.

Derivation and Interpretation of Spectroscopic Fingerprints for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

| 1H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Proton | ||||

| H-1 | ~4.0-4.5 | Doublet of doublets | 1H | CH(OH) |

| H-2' | ~3.6-3.8 | Multiplet | 2H | OCH2 |

| H-1' | ~3.5-3.7 | Multiplet | 2H | CH2OH |

| OH | Variable | Broad singlet | 2H | OH |

| 13C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbon | ||

| C-1 | ~90-95 | CH(OH) |

| C-2 | ~100-105 | CCl3 |

| C-2' | ~70-75 | OCH2 |

| C-1' | ~60-65 | CH2OH |

Data is predicted based on known values for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Intensity |

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C-O Stretch (Alcohol/Ether) | 1050-1150 | Strong |

| C-Cl Stretch | 600-800 | Strong |

Data is predicted based on characteristic absorption bands for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Predicted Identity |

| [M+H]+ or [M-H]- | Molecular Ion Peak |

| Fragments | Loss of H2O, HCl, CCl3, CH2OH, etc. |

The fragmentation pattern would be complex due to the presence of multiple functional groups and chlorine isotopes.

Advanced Synthetic Methodologies and Strategic Derivatization of 2,2,2 Trichloro 1 2 Hydroxyethoxy Ethanol

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol simplifies its structure to two primary precursors: chloral (B1216628) (trichloroacetaldehyde) and ethylene (B1197577) glycol . The core of this disconnection lies in the recognition of the hemiacetal functional group. Hemiacetals are characteristically formed from the reaction of an aldehyde or a ketone with an alcohol. In this case, the carbon atom bonded to both a hydroxyl group and an ether linkage is the anomeric carbon of the hemiacetal.

This bond can be conceptually cleaved, leading back to the highly electrophilic carbonyl carbon of chloral and one of the hydroxyl groups of ethylene glycol. This straightforward retrosynthetic pathway highlights the accessibility of the target molecule from readily available and inexpensive starting materials. The high reactivity of chloral, owing to the strong electron-withdrawing effect of the trichloromethyl group, makes this synthetic route particularly feasible.

Direct Synthetic Routes to this compound

The direct synthesis of this compound is predicated on the formation of a hemiacetal from chloral and ethylene glycol. This reaction is an equilibrium process and can be influenced by various factors, including catalysis and reaction conditions.

Multi-step Reaction Sequences and Optimization

Table 1: Hypothetical Optimization of Hemiacetal Synthesis This table is illustrative and based on general principles of hemiacetal formation, as specific data for this reaction is not widely published.

| Entry | Molar Ratio (Chloral:Ethylene Glycol) | Catalyst | Temperature (°C) | Time (h) | Yield of Hemiacetal (%) |

| 1 | 1:1 | None | 25 | 24 | Low |

| 2 | 1:1.2 | Acid (cat.) | 25 | 12 | Moderate |

| 3 | 1:1.2 | Base (cat.) | 25 | 12 | Moderate to High |

| 4 | 1:2 | Acid (cat.) | 50 | 6 | Low (Acetal formation favored) |

Catalyst Systems and Reaction Condition Control

The formation of hemiacetals can be catalyzed by both acids and bases. libretexts.orglibretexts.org

Acid Catalysis: An acid catalyst protonates the carbonyl oxygen of chloral, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of ethylene glycol. libretexts.org Common acid catalysts include mineral acids (e.g., HCl, H₂SO₄) and Lewis acids.

Base Catalysis: A base catalyst deprotonates the hydroxyl group of ethylene glycol, forming a more potent alkoxide nucleophile that can readily attack the carbonyl carbon of chloral. masterorganicchemistry.com Common base catalysts include alkali metal hydroxides and alkoxides.

Control of reaction conditions is crucial. The reaction is typically carried out at or below room temperature to favor the formation of the thermodynamically less stable hemiacetal over the acetal (B89532). The removal of water is necessary for acetal formation, so performing the reaction under anhydrous conditions is not strictly required and may even be beneficial for hemiacetal synthesis. libretexts.org

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, the synthesis of this compound can be envisioned using more environmentally benign methods. This could involve the use of solvent-free reaction conditions, where the reactants themselves act as the solvent. researchgate.net Alternatively, heterogeneous catalysts, such as acidic or basic resins, could be employed. researchgate.net These catalysts can be easily recovered and reused, minimizing waste. The high atom economy of the addition reaction is inherently a green feature.

Derivatization Strategies via Hydroxyl and Ether Functionalities

The presence of two distinct hydroxyl groups—one primary and one secondary (part of the hemiacetal)—and an ether linkage allows for a variety of derivatization strategies.

Esterification and Etherification Reactions

Both hydroxyl groups in this compound can undergo esterification and etherification, common reactions for alcohols.

Esterification: The hydroxyl groups can be converted to esters by reaction with carboxylic acids (or their more reactive derivatives, such as acid chlorides or anhydrides) under appropriate catalytic conditions. The primary hydroxyl group is expected to be more reactive than the secondary hydroxyl of the hemiacetal due to less steric hindrance. This difference in reactivity could allow for selective mono-esterification at the primary position under carefully controlled conditions. Common esterification methods include Fischer esterification (reaction with a carboxylic acid in the presence of an acid catalyst) and acylation with an acid chloride in the presence of a base. commonorganicchemistry.com

Table 2: Representative Esterification Conditions for Alcohols This table provides examples of general conditions applicable to the hydroxyl groups in the target molecule.

| Alcohol Type | Reagent | Catalyst/Conditions | Product |

| Primary Alcohol | Acetic Anhydride | Pyridine, 25°C | Acetate (B1210297) Ester |

| Secondary Alcohol | Benzoyl Chloride | Triethylamine, CH₂Cl₂, 0°C | Benzoate Ester |

| Diol (e.g., Ethylene Glycol) | Acetic Acid | H₂SO₄ (cat.), heat | Mono- and Diacetate Esters |

Etherification: The hydroxyl groups can also be converted to ethers. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic method. Again, the primary hydroxyl group would be expected to react more readily. Acid-catalyzed dehydration could potentially lead to the formation of a cyclic ether (a dioxane derivative), although this would likely require harsh conditions. Etherification of ethylene glycol and its derivatives is a well-established industrial process. google.comresearchgate.net

The ether linkage within the molecule is generally stable under neutral and basic conditions but can be cleaved by strong acids at high temperatures.

Oxidation and Reduction Pathways

The chemical architecture of this compound offers multiple sites for oxidation and reduction reactions, primarily centered around the hemiacetal and hydroxyl groups.

Oxidation Reactions:

Selective oxidation of the primary hydroxyl group on the 2-hydroxyethoxy side chain could yield the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions. The secondary hydroxyl of the hemiacetal is less prone to direct oxidation without disrupting the hemiacetal structure. However, under certain conditions, the hemiacetal can exist in equilibrium with the parent aldehyde (chloral) and alcohol (ethylene glycol), which could lead to oxidation of the released aldehyde functionality. masterorganicchemistry.com

| Oxidizing Agent | Target Functional Group | Potential Product |

| Pyridinium chlorochromate (PCC) | Primary hydroxyl | 2-(2,2,2-trichloro-1-hydroxyethoxy)acetaldehyde |

| Potassium permanganate (B83412) (KMnO4) | Primary hydroxyl | 2-(2,2,2-trichloro-1-hydroxyethoxy)acetic acid |

| Jones reagent (CrO3/H2SO4) | Primary hydroxyl | 2-(2,2,2-trichloro-1-hydroxyethoxy)acetic acid |

Reduction Pathways:

Reduction of this compound can be directed at either the trichloromethyl group or the latent aldehyde within the hemiacetal. The trichloromethyl group is susceptible to reductive dehalogenation. More significantly, the hemiacetal functionality, being in equilibrium with chloral, can be reduced to the corresponding alcohol. wikipedia.orgmasterorganicchemistry.com This pathway is analogous to the reduction of chloral to 2,2,2-trichloroethanol (B127377). wikipedia.orgwikipedia.org

| Reducing Agent | Target Functional Group | Potential Product |

| Sodium borohydride (B1222165) (NaBH4) | Hemiacetal (aldehyde form) | 1-(2-hydroxyethoxy)-2,2,2-trichloroethanol |

| Lithium aluminum hydride (LiAlH4) | Hemiacetal and C-Cl bonds | Complex mixture of reduced products |

| Zinc dust in acetic acid | Trichloromethyl group | 1-(2-hydroxyethoxy)-2,2-dichloroethanol |

Nucleophilic Substitution Reactions

The two hydroxyl groups in this compound are primary sites for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. These reactions typically require activation of the hydroxyl groups to convert them into better leaving groups.

One common strategy involves the conversion of the hydroxyl groups to tosylates or mesylates, which are excellent leaving groups for subsequent substitution by various nucleophiles. Alternatively, under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water).

| Activating Agent | Nucleophile | Potential Product |

| Thionyl chloride (SOCl2) | - | 2,2,2-Trichloro-1-(2-chloroethoxy)ethanol |

| p-Toluenesulfonyl chloride (TsCl) | Azide (B81097) (N3-) | 1-(2-Azidoethoxy)-2,2,2-trichloroethanol |

| Methanesulfonyl chloride (MsCl) | Cyanide (CN-) | 3-(2,2,2-Trichloro-1-hydroxyethoxy)propanenitrile |

Development of Novel Synthetic Reagents and Intermediates from this compound

The unique combination of functional groups in this compound makes it a promising scaffold for the development of novel synthetic reagents and complex molecular intermediates.

Derivatization into Bifunctional Linkers:

The presence of two hydroxyl groups allows for the sequential or differential protection and functionalization of each end of the molecule. This feature enables its use as a bifunctional linker to connect two different molecular entities. For instance, one hydroxyl group could be converted into a bio-conjugatable group, while the other is modified to attach to a solid support or another organic molecule.

Precursor for Heterocyclic Synthesis:

Intramolecular cyclization reactions can be envisioned, leading to the formation of various heterocyclic systems. For example, activation of one hydroxyl group followed by intramolecular attack by the other could lead to the formation of cyclic ethers. The trichloromethyl group can also participate in cyclization reactions, a strategy that has been employed in the synthesis of various nitrogen- and sulfur-containing heterocycles from chloral derivatives.

Development of Protecting Groups:

The hemiacetal moiety itself suggests that derivatives of this compound could be explored as novel protecting groups for alcohols. The stability of the trichloroethyl group under certain conditions, coupled with its susceptibility to reductive cleavage, is a known principle in protecting group chemistry. wikipedia.org

| Derivative Type | Potential Application | Synthetic Strategy |

| Ditosylate Derivative | Intermediate for diamines | Tosylation followed by substitution with azide and reduction. |

| Acetal-protected Derivative | Orthogonal functionalization | Protection of one hydroxyl as an acetal, followed by modification of the other. |

| Cyclic Ether | Synthesis of crown ether analogues | Intramolecular Williamson ether synthesis. |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways of 2,2,2 Trichloro 1 2 Hydroxyethoxy Ethanol

Elucidation of Reaction Mechanisms Involving the Trichloroethanol Moiety

The trichloroethanol portion of the molecule is a primary determinant of its reactivity, largely due to the strong electron-withdrawing effect of the three chlorine atoms.

The carbon-chlorine (C-Cl) bonds in the trichloromethyl group are susceptible to cleavage under certain conditions. The reactivity of these bonds is influenced by bond strength, with the C-Cl bond being weaker than the C-F bond but stronger than C-Br and C-I bonds. This hierarchy of bond strength dictates that chloroalkanes are generally less reactive than their bromo and iodo counterparts but more reactive than fluoroalkanes.

Reductive dechlorination is a significant pathway for the transformation of chlorinated compounds. In anaerobic environments, and often facilitated by zero-valent metals or mineral sulfides, the C-Cl bonds can be cleaved, leading to the stepwise replacement of chlorine atoms with hydrogen. nih.govnih.govresearchgate.netcore.ac.uk While specific studies on 2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol are limited, the behavior of other chlorinated ethanes and ethenes suggests that this compound could undergo similar reductive transformations. nih.govnih.govresearchgate.netcore.ac.uk

Table 1: General Reactivity Order of Carbon-Halogen Bonds

| Bond Type | Bond Energy (kJ/mol) | Relative Reactivity |

| C-F | ~485 | Lowest |

| C-Cl | ~340 | Moderate |

| C-Br | ~285 | High |

| C-I | ~215 | Highest |

The trichloroethanol moiety is analogous to the structure of chloral (B1216628) hydrate (B1144303), which undergoes characteristic acid- and base-catalyzed transformations.

Under basic conditions, the molecule can undergo a haloform-type reaction. The strong electron-withdrawing effect of the trichloromethyl group makes the adjacent methine proton acidic. Abstraction of this proton by a base can initiate a cascade of reactions, potentially leading to the cleavage of the C-C bond and the formation of chloroform (B151607) and a formate (B1220265) derivative. Studies on the degradation of chloral hydrate have shown that it decomposes in alkaline solutions to yield chloroform and formic acid. researchgate.net A similar pathway can be postulated for this compound, where the ether linkage would influence the precise nature of the resulting formate derivative.

Acid-catalyzed reactions can also promote transformations. Protonation of the hydroxyl group can facilitate substitution or elimination reactions. However, the electron-withdrawing nature of the trichloromethyl group generally disfavors the formation of a carbocation at the adjacent carbon, making SN1-type reactions less likely.

Mechanistic Studies of Ether Cleavage and Formation Reactions

The ether linkage in this compound is a key site for potential transformations, particularly through acid-catalyzed cleavage. Ethers are generally stable under basic conditions but can be cleaved by strong acids such as HBr and HI. chemistrysteps.com

The mechanism of acid-catalyzed ether cleavage typically involves the protonation of the ether oxygen, converting it into a good leaving group (an alcohol). khanacademy.orglibretexts.orgmasterorganicchemistry.com The subsequent step can proceed via either an SN1 or SN2 pathway, depending on the structure of the groups attached to the ether oxygen. chemistrysteps.com Given that the carbon of the trichloroethanol moiety is secondary and electronically deactivated, an SN2 attack by a nucleophile on the less sterically hindered carbon of the hydroxyethoxy group is the more probable pathway. This would lead to the formation of 2,2,2-trichloroethanol (B127377) and a halogenated derivative of ethylene (B1197577) glycol.

The formation of this ether can be envisioned as the acid-catalyzed reaction of chloral hydrate with ethylene glycol. The reaction would proceed through the formation of a hemiacetal, which then undergoes dehydration to form the ether linkage. youtube.com

Reactivity of the Hydroxyl Group in Complex Organic Transformations

The primary hydroxyl group in the 2-hydroxyethoxy moiety is a versatile functional group that can participate in a variety of organic transformations. Its reactivity is comparable to that of the hydroxyl group in ethylene glycol monoethers. nih.gov

This hydroxyl group can undergo nucleophilic substitution reactions where it is first converted into a good leaving group, for example, by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate). utexas.edulibretexts.orgyoutube.comyoutube.comstackexchange.commasterorganicchemistry.com Subsequent attack by a nucleophile can then displace the leaving group. The primary nature of this hydroxyl group makes it amenable to SN2 reactions. libretexts.orgyoutube.com

Oxidation of the primary hydroxyl group can yield an aldehyde or, with stronger oxidizing agents, a carboxylic acid. The specific product depends on the choice of the oxidizing agent and the reaction conditions. chemistrysteps.com Esterification with carboxylic acids or their derivatives is another common reaction of this hydroxyl group.

Regioselectivity and Stereoselectivity in Reactions

The presence of two different hydroxyl groups (one on the trichloroethanol moiety and one on the hydroxyethoxy moiety) and a chiral center at the carbon bearing the trichloromethyl group introduces the potential for regioselectivity and stereoselectivity in its reactions.

Regioselectivity: In reactions involving the hydroxyl groups, the primary hydroxyl group of the hydroxyethoxy moiety is generally more accessible and more nucleophilic than the more sterically hindered and electronically deactivated secondary hydroxyl group of the trichloroethanol moiety. mdpi.comquora.comresearchgate.net Therefore, reactions such as esterification or etherification are expected to occur preferentially at the primary hydroxyl group.

Stereoselectivity: The carbon atom bonded to the trichloromethyl group, the ether oxygen, and a hydrogen atom is a stereocenter. Reactions involving this center can proceed with stereoselectivity. For instance, in a nucleophilic substitution reaction where the ether linkage is cleaved, the stereochemical outcome (inversion or retention of configuration) would depend on the reaction mechanism (SN2 or SN1). dalalinstitute.comweebly.comsaskoer.cayoutube.com Given the likely SN2 nature of reactions at this center, an inversion of configuration would be expected if the nucleophile attacks this carbon.

Degradation Pathways and Transformation Kinetics in Controlled Environments

The degradation of this compound in controlled environments is expected to proceed through pathways involving its key functional groups.

In aqueous environments, hydrolysis of the ether linkage under acidic conditions would be a primary degradation pathway, leading to the formation of chloral hydrate and ethylene glycol. The kinetics of this hydrolysis are expected to be pH-dependent, with faster rates at lower pH. libretexts.orgmasterorganicchemistry.com

Under strongly basic conditions, degradation is likely to be initiated by the haloform reaction involving the trichloroethanol moiety, as discussed earlier. This would lead to the formation of chloroform and other degradation products.

The kinetics of these degradation pathways would be influenced by factors such as temperature, pH, and the presence of catalysts. For instance, the hydrolysis of acetals is known to be significantly faster in acidic conditions compared to neutral or basic conditions.

Table 2: Predicted Degradation Products of this compound under Different Conditions

| Condition | Primary Degradation Pathway | Major Products |

| Acidic (aqueous) | Ether Hydrolysis | Chloral Hydrate, Ethylene Glycol |

| Basic (aqueous) | Haloform-type Reaction | Chloroform, Glycolate derivatives |

| Reductive | Reductive Dechlorination | Dichloro- and monochloro- derivatives |

Theoretical and Computational Chemistry Studies of 2,2,2 Trichloro 1 2 Hydroxyethoxy Ethanol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

No published studies were found that detail the use of quantum chemical calculations, such as Hartree-Fock (HF) or post-Hartree-Fock methods, to determine the optimized molecular geometry (bond lengths, bond angles, and dihedral angles) or electronic structure (molecular orbital energies, electron density distribution, and Mulliken population analysis) of 2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol.

Density Functional Theory (DFT) Applications for Reactivity Prediction

There is no available research applying Density Functional Theory (DFT) to predict the reactivity of this compound. Therefore, data on key reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and global softness are not available.

Molecular Dynamics Simulations for Conformational Sampling

A search of the scientific literature revealed no molecular dynamics (MD) simulation studies focused on this compound. As a result, there is no information regarding its conformational landscape, the relative energies of different conformers, or the dynamics of its structural fluctuations over time.

Spectroscopic Property Prediction through Computational Methods

No computational studies have been published that predict the spectroscopic properties of this compound. This includes the absence of simulated infrared (IR) spectra, nuclear magnetic resonance (NMR) chemical shifts, or ultraviolet-visible (UV-Vis) absorption spectra.

Reaction Mechanism Modeling and Transition State Analysis

There are no available theoretical studies modeling the reaction mechanisms involving this compound. Consequently, information on the transition state geometries, activation energies, and reaction pathways for any potential chemical transformations of this compound is not present in the current body of scientific literature.

Advanced Analytical Techniques for Characterization and Quantification in Research

Chromatographic Separation Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating 2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol from its precursors (chloral and ethylene (B1197577) glycol), byproducts, and impurities. Both gas and liquid chromatography offer powerful solutions for purity assessment and the analysis of complex reaction mixtures.

Gas Chromatography (GC): Due to the presence of two hydroxyl groups, this compound has limited volatility and may be thermally labile, making direct GC analysis challenging. Therefore, derivatization is a common strategy to enhance volatility and thermal stability. Silylation, for example, replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. The resulting derivative can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. GC-MS is particularly powerful for confirming the presence of chlorinated compounds in various matrices. shimadzu.com

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile compounds like this hemiacetal. Reversed-phase (RP) HPLC, using a C18 column, is a common approach. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), which are universal detectors for non-chromophoric compounds. For enhanced sensitivity and selectivity, especially at trace levels, derivatization can be employed to introduce a UV-absorbing or fluorescent tag onto the molecule. For instance, derivatization of the hydroxyl groups with agents like benzoyl chloride allows for sensitive UV detection. oup.com

| Technique | Purpose | Detector(s) | Sample Preparation | Key Considerations |

| Gas Chromatography (GC) | Purity, Quantification | FID, MS | Derivatization (e.g., silylation) is often required. | Analyte must be volatile and thermally stable, or made so via derivatization. |

| High-Performance Liquid Chromatography (HPLC) | Purity, Quantification | RID, ELSD, UV (after derivatization) | Minimal, but derivatization can enhance sensitivity. | Ideal for polar, non-volatile compounds. Mobile phase composition is critical for separation. |

High-Resolution Spectroscopic Techniques for Structural Confirmation

Once isolated, high-resolution spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating molecular structures.

¹H NMR: Would provide information on the chemical environment of each proton. Key signals would include the methine proton of the hemiacetal group [CH(OH)], the protons of the hydroxyethoxy side chain (-O-CH₂-CH₂-OH), and the hydroxyl protons. The coupling patterns between adjacent protons would help confirm the connectivity.

¹³C NMR: Would show distinct signals for each carbon atom, including the trichloromethyl carbon (CCl₃), the hemiacetal carbon [CH(OH)], and the two carbons of the hydroxyethoxy group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons (¹H-¹H) and between protons and their directly attached carbons (¹H-¹³C), respectively, providing definitive structural confirmation. The formation of hemiacetals can be readily observed and studied using NMR techniques. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and the calculation of the molecular formula with high confidence, distinguishing it from other compounds with the same nominal mass. Techniques like electrospray ionization (ESI) are suitable for ionizing this polar molecule.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org While obtaining single crystals of this compound itself may be challenging, preparing a suitable crystalline derivative (e.g., an ester or a cocrystal) could allow for this analysis. ul.ie

A successful crystallographic analysis would provide precise information on:

Connectivity and Conformation: Unambiguously confirming the atomic connections and the spatial arrangement of the molecule in the solid state.

Bond Lengths and Angles: Providing exact geometric parameters of the molecule.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including details of hydrogen bonding involving the hydroxyl groups. This information is crucial for understanding the physical properties of the solid material. The crystal structures of related compounds, such as chloral (B1216628) hydrate (B1144303) polymorphs, have been successfully determined, providing a precedent for this type of analysis. ul.ierti.org

Vibrational Spectroscopy for Functional Group Identification and Polymorphism Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups. Strong bands in the 1000-1200 cm⁻¹ region would correspond to C-O stretching vibrations of the alcohol and ether linkages. The C-Cl stretching vibrations of the trichloromethyl group would appear in the fingerprint region, typically around 600-800 cm⁻¹. Specific bands corresponding to hemiacetal bonds can also be identified. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals would be expected for the C-C and C-Cl bonds. analyzeiq.com Since water is a weak Raman scatterer, this technique is also useful for analyzing aqueous solutions. msu.ru

Both techniques are also powerful tools for studying polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound will exhibit distinct FTIR and Raman spectra due to differences in their crystal lattice and intermolecular interactions, as has been demonstrated for chloral hydrate. rti.orgresearchgate.net

| Spectroscopic Technique | Information Provided | Key Expected Bands/Signals |

| ¹H NMR | Proton environments, connectivity | Signals for CH(OH), -O-CH₂-CH₂-OH, -OH protons |

| ¹³C NMR | Carbon skeleton | Signals for CCl₃, CH(OH), -O-CH₂-CH₂-OH carbons |

| HRMS | Elemental composition, molecular formula | Accurate mass-to-charge ratio of the molecular ion |

| X-ray Crystallography | 3D molecular structure, bond lengths/angles | Requires a suitable single crystal of the compound or a derivative |

| FTIR Spectroscopy | Functional groups | O-H stretch (~3400 cm⁻¹), C-O stretch (~1100 cm⁻¹), C-Cl stretch (~700 cm⁻¹) |

| Raman Spectroscopy | Functional groups, skeletal vibrations | C-C and C-Cl bond vibrations |

Advanced Hyphenated Techniques for Complex Matrix Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled analytical power for analyzing complex mixtures. chromatographytoday.com They combine the separation capabilities of chromatography with the identification power of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned, GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds. ajpaonline.com For this compound, analysis would follow derivatization. The gas chromatograph separates the derivatized analyte from other components in the mixture, and the mass spectrometer provides mass spectra for each component as it elutes. This allows for positive identification by comparing the obtained spectrum to a library of known spectra or by interpreting the fragmentation pattern. This method is widely used for the analysis of chloral hydrate and its metabolites in biological fluids. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the technique of choice for analyzing polar, non-volatile, and thermally labile compounds that are not amenable to GC. impactanalytical.com The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. ESI is a soft ionization technique that typically produces the molecular ion (or a protonated/adducted molecule), which can then be fragmented in tandem mass spectrometry (MS/MS) for structural confirmation. LC-MS/MS methods have been developed for the sensitive and selective analysis of ethylene glycol in various matrices, often after derivatization to improve ionization efficiency and chromatographic retention. oup.comresearchgate.netresearchgate.net This approach would be highly effective for quantifying this compound in complex samples like industrial process streams or environmental samples.

Applications and Role in Advanced Organic Synthesis and Materials Science Research

Utilization as a Building Block in Complex Molecule Synthesis

In the field of organic synthesis, the compound serves as a stable and manageable precursor that can be strategically employed to introduce specific functionalities into larger, more complex molecules.

2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol functions as a protected form of the highly reactive aldehyde, chloral (B1216628). The hemiacetal linkage can be selectively cleaved under acidic conditions to regenerate chloral and ethylene (B1197577) glycol, allowing for the in situ release of the aldehyde for subsequent reactions. This is analogous to the well-established use of ethylene glycol to form cyclic acetals as protecting groups for aldehydes and ketones, which shield the carbonyl group from nucleophiles or reducing agents while other parts of the molecule are modified. youtube.com

The compound's two hydroxyl groups also offer reactive sites for further transformations. They can be selectively protected or activated to participate in ether or ester linkages, enabling the molecule to be incorporated into a larger synthetic framework. The trichloromethyl group, a powerful electron-withdrawing group, influences the reactivity of the adjacent hemiacetal and can also be a site for subsequent chemical modification. Chloral itself is a known building block in the synthesis of compounds like DDT, highlighting the synthetic potential of the trichloromethyl moiety. wikipedia.org

| Transformation | Reagents & Conditions | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Acetal (B89532) Formation | Acid catalyst, second molecule of alcohol | Full Acetal | Stable protecting group for chloral |

| Hemiacetal Cleavage | Aqueous acid (e.g., HCl) | Aldehyde (Chloral) | Release of reactive aldehyde for subsequent reaction |

| Esterification | Acyl chloride or Carboxylic acid (with catalyst) | Ester | Introduction of acyl groups, linking to other molecules |

| Etherification (Williamson) | Base (e.g., NaH), then Alkyl halide | Ether | Formation of ether linkages |

The molecule this compound is inherently achiral. Currently, there is no documented evidence in scientific literature describing its direct use as a chiral auxiliary or as a precursor to chiral ligands for asymmetric synthesis. While research has explored the use of chiral initiators for the polymerization of chloral to produce helical polymers with a preferred screw sense, this involves an external chiral influence rather than a functionality of the monomer unit itself. scispace.com The development of chiral derivatives would necessitate modification with a chiral reagent.

Historical Context of Discovery and Evolving Research Landscape

Early Reports and Initial Characterization of Related Halogenated Alcohol/Ether Structures

The journey into halogenated organic structures began in the 19th century. A pivotal moment was the first synthesis of chloral (B1216628) hydrate (B1144303) (2,2,2-trichloroethane-1,1-diol) in 1832 by the German chemist Justus von Liebig, achieved through the chlorination of ethanol (B145695). wikipedia.orgslideshare.netcloudfront.net Initially, its biological properties were unknown. It wasn't until 1869 that Oscar Liebreich discovered its sedative and hypnotic effects, leading to its adoption as the first synthetically produced sedative-hypnotic drug. wikipedia.orgcloudfront.netbritannica.com This discovery marked a significant milestone, establishing chloral hydrate as a popular somnifacient and the first synthetic central nervous system depressant. britannica.comnih.gov

In parallel, the mid-19th century saw groundbreaking developments in the use of other halogenated compounds and ethers as anesthetics. Although not a halogenated ether itself, diethyl ether's anesthetic properties were first publicly demonstrated in 1846. wikipedia.org This was closely followed by Scottish obstetrician James Young Simpson's use of chloroform (B151607), a halogenated hydrocarbon, as a general anesthetic in 1847. wikipedia.orgwikipedia.org These events revolutionized surgery by providing a means to control pain and ushered in an era of exploration into volatile organic compounds for medical use. The introduction of these early anesthetics laid the conceptual groundwork for the later development of more complex halogenated ethers with improved properties. wikipedia.org

| Compound | Discoverer/Synthesizer | Year of Discovery/Synthesis | Initial Significance |

| Chloral Hydrate | Justus von Liebig | 1832 | First synthesis from chlorination of ethanol. wikipedia.orgslideshare.net |

| Chloroform | Justus von Liebig / Samuel Guthrie | 1831 | Synthesized independently. cloudfront.net |

| Anesthetic Properties of Chloroform | James Young Simpson | 1847 | First use as a general anesthetic on a human. wikipedia.orgwikipedia.org |

| Sedative Properties of Chloral Hydrate | Oscar Liebreich | 1869 | Introduced into medicine as a sedative-hypnotic. wikipedia.orgbritannica.com |

Evolution of Synthetic Methodologies and Conceptual Understandings

The synthesis of halogenated alcohols and ethers has evolved considerably from the early, often harsh, methods of the 19th century. The understanding of reaction mechanisms and the development of new reagents have enabled more precise and milder synthetic routes.

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. masterorganicchemistry.com Early methods often involved reacting an alcohol with concentrated hydrogen halides (like HCl or HBr) or with phosphorus halides such as phosphorus(III) chloride (PCl₃) and phosphorus(V) chloride (PCl₅). libretexts.orgchemguide.co.uk For instance, chloroalkanes can be produced by reacting an alcohol with liquid PCl₃. libretexts.org Similarly, bromoalkanes and iodoalkanes are often prepared by heating an alcohol with a mixture of red phosphorus and either bromine or iodine. libretexts.org These reagents work by converting the hydroxyl (-OH) group, a poor leaving group, into a structure that is more easily displaced by a halide ion. masterorganicchemistry.com

Over time, more refined reagents were developed to avoid issues like the carbocation rearrangements that can occur with strong acids. youtube.com Thionyl chloride (SOCl₂) became a common choice for converting alcohols to chlorides, while phosphorus tribromide (PBr₃) is effective for producing bromides, often with a high degree of stereochemical control. youtube.com The Appel reaction, which utilizes triphenylphosphine (B44618) (Ph₃P) in combination with a halogen source like carbon tetrachloride (CCl₄) or iodine (I₂), emerged as a general and mild system for halogenating alcohols. acs.org

More recent advancements have focused on developing even more efficient and specialized reagents. For example, the combination of a tetraethylammonium (B1195904) halide with [Et₂NSF₂]BF₄ (XtalFluor-E) allows for the efficient chlorination and bromination of a wide range of primary alcohols. acs.org

| Reagent Class | Examples | Primary Use | Key Characteristics |

| Hydrogen Halides | HCl, HBr, HI | Conversion of alcohols to alkyl halides. | Often requires harsh conditions; can lead to rearrangements in secondary alcohols. masterorganicchemistry.comyoutube.com |

| Phosphorus Halides | PCl₃, PCl₅, PBr₃ | Synthesis of chloro- and bromoalkanes from alcohols. | Common, effective reagents. PCl₅ reaction can be violent. libretexts.orgchemguide.co.uk |

| Thionyl Chloride | SOCl₂ | Synthesis of alkyl chlorides from alcohols. | Avoids carbocation rearrangement; often used with a base like pyridine. youtube.com |

| Appel Reaction Reagents | Ph₃P + CCl₄, CBr₄, or I₂ | General and mild halogenation of alcohols. | Stoichiometric generation of triphenylphosphine oxide can complicate purification. acs.org |

| Modern Fluorinating/Halogenating Agents | [Et₂NSF₂]BF₄ (XtalFluor-E) | Efficient halogenation of primary alcohols. | Represents a class of more specialized and modern reagents. acs.org |

Major Research Milestones and Breakthroughs in its Study

While specific research milestones for 2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol are not prominent, the broader field of halogenated compounds has seen numerous breakthroughs that provide context for its study.

A major milestone in the 20th century was the deliberate synthesis of halogenated compounds for specific applications beyond simple solvents or intermediates. The field of anesthesiology, in particular, was transformed by this research. After the early use of flammable agents like diethyl ether and toxic compounds like chloroform, the introduction of the non-flammable halogenated alkane, halothane, in 1956 was a revolutionary step that greatly reduced the risk of operating room fires. wikipedia.orgwikipedia.organeskey.com This spurred further research, leading to the development of halogenated ethers like isoflurane, enflurane, and sevoflurane (B116992) from the 1950s through the 1990s. wikipedia.org These compounds offered better safety profiles, including reduced organ toxicity and improved hemodynamic stability, compared to their predecessors. wikipedia.org

Another significant area of research has been the use of halogenated alcohols in synthetic organic chemistry. For example, 2,2,2-Trichloroethanol (B127377) is now recognized as an effective protecting group for carboxylic acids, valued for its straightforward addition and removal during complex multi-step syntheses. wikipedia.org

The understanding of the biochemical pharmacology of these compounds also represents a key research area. As early as 1875, Claude Bernard conducted experiments to determine if chloral hydrate exerted its effects through metabolic conversion to chloroform, one of the first attempts to measure a drug's concentration in the blood and trace its metabolic pathway. wikipedia.org

Emerging Trends in Research Related to Halogenated Ethers and Alcohols

Current research into halogenated organic compounds is driven by the principles of green chemistry, the need for greater synthetic efficiency, and a growing awareness of the environmental impact of chemicals.

A major emerging trend is the use of biocatalysis. Scientists are developing halogenase enzymes to perform regioselective halogenation of organic molecules under mild, environmentally friendly conditions. nih.govacs.org This approach avoids the use of deleterious reagents common in traditional halogenation chemistry and offers a sustainable alternative for producing valuable halogenated intermediates for the pharmaceutical and agrochemical industries. nih.govacs.org

In synthetic methodology, there is a strong push toward developing safer and more sustainable processes. The use of continuous flow and microreactor technology allows chemists to safely handle highly reactive and toxic reagents like elemental halogens, which are otherwise difficult to manage on a large scale. rsc.org Furthermore, the field of photoredox catalysis, which uses visible light to promote chemical reactions, has emerged as a powerful tool for developing new halogenation and halofunctionalization reactions under mild conditions. rsc.org

The importance of halogenated compounds continues to grow, particularly in the life sciences. Approximately 20% of active pharmaceutical ingredients and 30% of modern agrochemicals contain halogen atoms, which can enhance properties like metabolic stability and biological activity. rsc.org Consequently, the development of novel and efficient methods for their synthesis remains a highly active area of research. rsc.orgthieme-connect.com At the same time, there is increasing research into the environmental fate of halogenated compounds, as some, like certain halogenated ether anesthetics, can be persistent in the atmosphere and contribute to greenhouse gas effects. wikipedia.org

Future Research Directions and Unexplored Avenues for 2,2,2 Trichloro 1 2 Hydroxyethoxy Ethanol

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of hemiacetals, such as the prospective 2,2,2-trichloro-1-(2-hydroxyethoxy)ethanol from chloral (B1216628) (2,2,2-trichloroacetaldehyde) and ethylene (B1197577) glycol, often relies on standard laboratory conditions that may not be optimized for efficiency or environmental impact. Future research could focus on developing greener and more sustainable synthetic methodologies.

Key areas of investigation would include:

Catalyst Development: Exploring novel catalysts to improve reaction rates and selectivity is a primary objective. This includes the investigation of biocatalysts, such as enzymes, which can operate under mild conditions and often exhibit high stereoselectivity. rsc.org Organocatalysis, using small organic molecules, also presents a promising avenue for environmentally benign synthesis. nih.gov

Alternative Solvents and Conditions: Moving away from conventional volatile organic solvents is a cornerstone of green chemistry. jocpr.com Research into solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or ionic liquids could significantly reduce the environmental footprint of the synthesis. ijsdr.orgresearchgate.net Microwave-assisted synthesis could also be explored to potentially shorten reaction times and improve yields. ijsdr.org

Phase-Transfer Catalysis (PTC): For reactions involving reactants in different phases (e.g., aqueous and organic), PTC can be a powerful tool to enhance reaction rates and yields, often under milder conditions and with reduced waste. wikipedia.orgdalalinstitute.comacsgcipr.orgcrdeepjournal.orgoperachem.com Investigating the applicability of PTC to the synthesis of this compound could lead to more efficient and scalable processes.

| Synthesis Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Screening for suitable enzymes (e.g., hydrolases, lyases), enzyme immobilization, reaction optimization. |

| Organocatalysis | Metal-free, often robust and stable catalysts. | Design and synthesis of new organocatalysts, mechanistic studies of catalytic cycles. |

| Green Solvents | Reduced environmental impact and toxicity. | Exploring water, supercritical CO2, ionic liquids, and solvent-free conditions. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. | Optimization of microwave parameters, scalability studies. |

| Phase-Transfer Catalysis | Enhanced reaction rates between immiscible reactants, milder conditions. | Selection of appropriate phase-transfer catalysts, optimization of reaction conditions. |

Exploration of Novel Reactivity and Unprecedented Transformations

The unique combination of a reactive trichloromethyl group, a hemiacetal linkage, and a primary alcohol in this compound suggests a rich and largely unexplored reactivity profile. Hemiacetals are generally in equilibrium with their starting aldehyde and alcohol, which could be exploited in dynamic chemical systems. libretexts.orgmasterorganicchemistry.com

Future research could focus on:

Transformations of the Trichloromethyl Group: This group can participate in a variety of reactions, including radical reactions, reductions, and eliminations. Investigating its reactivity in the context of the neighboring hemiacetal and hydroxyl groups could reveal novel synthetic pathways.

Hemiacetal as a Dynamic Covalent Bond: The reversible nature of the hemiacetal bond could be harnessed in the development of dynamic combinatorial libraries, self-healing materials, or stimuli-responsive systems.

Intramolecular Cyclizations: The presence of a terminal hydroxyl group opens up the possibility of intramolecular reactions, potentially leading to the formation of novel heterocyclic compounds, such as substituted dioxolanes or other oxygen-containing rings. nih.gov

Advanced Materials Applications and Polymer Design

The bifunctional nature of this compound, possessing two hydroxyl groups (one from the hemiacetal and one from the ethoxy tail), makes it an intriguing candidate as a monomer or cross-linking agent in polymer chemistry.

Potential avenues for exploration include:

Polyester and Polyurethane Synthesis: The diol functionality could be utilized in condensation polymerizations to create novel polyesters and polyurethanes. The presence of the bulky and electron-withdrawing trichloromethyl group could impart unique properties to these polymers, such as altered thermal stability, flame retardancy, or refractive index.

Degradable Polymers: The hemiacetal linkage is susceptible to hydrolysis, particularly under acidic conditions. wikipedia.org This inherent instability could be exploited to design degradable polymers with tunable degradation rates, which are of significant interest for biomedical applications and environmentally friendly plastics. rsc.orgnih.govresearchgate.net

Functional Polymer Scaffolds: The hydroxyl groups provide handles for further functionalization, allowing for the creation of polymers with tailored properties. For example, grafting other polymer chains or attaching bioactive molecules could lead to advanced materials for drug delivery or other biomedical applications. mdpi.comrsc.orgmdpi.comnih.govnih.gov The principles for designing polymers with tunable properties could be applied here. osti.gov

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the formation, stability, and reactivity of this compound requires sophisticated analytical and theoretical methods. Given the likely transient nature of simple hemiacetals, advanced techniques will be crucial.

Future research should employ:

Advanced Spectroscopic Methods: Techniques like stopped-flow spectroscopy coupled with IR or NMR could be used to study the kinetics of the hemiacetal formation and decomposition. perkinelmer.comresearchgate.net In-situ monitoring would provide valuable data on reaction intermediates and transition states. primescholars.comrsc.org For more complex systems derived from this compound, two-dimensional NMR and other advanced structural elucidation techniques will be essential. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods can provide profound insights into the reaction mechanism of hemiacetal formation. rsc.orgacs.orgulpgc.es These calculations can be used to determine transition state energies, reaction pathways, and the influence of catalysts. umn.eduresearchgate.netacs.orgmdpi.comacs.org Furthermore, computational modeling can predict the properties of polymers derived from this monomer and guide the design of new materials. chemrxiv.orgchemrxiv.orgresearchgate.netwseas.com

Role in Emerging Interdisciplinary Research Fields

The unique structural features of this compound suggest its potential utility in a range of interdisciplinary fields.

Prospective areas of application include:

Medicinal Chemistry: Chlorinated compounds have a long history in pharmaceuticals. The molecule could serve as a scaffold or intermediate for the synthesis of new bioactive compounds. The ethylene glycol moiety could improve solubility and pharmacokinetic properties.

Supramolecular Chemistry: The ability to form hydrogen bonds via its hydroxyl groups, coupled with the potential for halogen bonding from the chlorine atoms, makes this compound an interesting building block for designing complex supramolecular assemblies, such as gels, liquid crystals, or molecular capsules.

Crystal Engineering: The same non-covalent interactions could be exploited in crystal engineering to create novel crystalline materials with specific architectures and properties. The interplay between hydrogen and halogen bonding could lead to predictable and controllable solid-state structures.

Q & A

Q. What are the established methods for synthesizing 2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol in laboratory settings?

Answer: The synthesis typically involves substitution reactions, where trichloroethanol reacts with ethylene oxide derivatives under controlled conditions. A common approach is the nucleophilic substitution of 2-chloroethanol derivatives with trichloroacetyl precursors. Key steps include:

- Reagent preparation : Use anhydrous conditions to minimize hydrolysis of trichloro intermediates.

- Temperature control : Maintain reaction temperatures between 40–60°C to balance reactivity and side-product formation .

- Purification : Distillation under reduced pressure (e.g., 5–10 mmHg) or column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product .

Safety Note : Handle trichloro derivatives in fume hoods due to volatility and toxicity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at 3400 cm⁻¹ (O-H stretch) and 750 cm⁻¹ (C-Cl stretch) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 198 (C₄H₇Cl₃O₂⁺) and fragment ions at m/z 131 (C₂HCl₃O⁺) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using factorial design experiments to maximize yield and purity?

Answer: A 2³ factorial design can evaluate three factors: temperature (40–60°C), catalyst concentration (0.5–1.5 mol%), and reaction time (4–8 hours). Steps include:

- Variable screening : Identify critical parameters via preliminary trials.

- Response surface methodology (RSM) : Model interactions between variables to predict optimal conditions .

- Validation : Confirm predicted yield (e.g., 85–90%) through triplicate runs.

Data Table :

| Factor | Low Level | High Level | Effect on Yield |

|---|---|---|---|

| Temperature | 40°C | 60°C | +15% |

| Catalyst | 0.5 mol% | 1.5 mol% | +20% |

| Time | 4 h | 8 h | +10% |

Q. What methodologies are recommended for assessing the reproductive toxicity of this compound in in vitro models?

Answer:

Q. What experimental approaches can be employed to evaluate the hydrolytic stability of this compound under varying pH and temperature conditions?

Answer:

- Accelerated stability studies :

- Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics.

Data Table :

| pH | Temperature | Degradation Half-Life (h) |

|---|---|---|

| 2 | 25°C | 120 |

| 7 | 25°C | 360 |

| 12 | 40°C | 24 |

Q. How can computational modeling tools, such as COMSOL Multiphysics integrated with AI, predict the reactivity and degradation pathways of this compound in environmental systems?

Answer:

- Reactivity prediction : Use density functional theory (DFT) to simulate bond dissociation energies (BDEs) for C-Cl and O-H bonds. High BDE (>300 kJ/mol) indicates resistance to hydrolysis .

- AI-driven degradation modeling : Train neural networks on existing kinetic data to predict half-lives in soil/water matrices. Inputs include pH, temperature, and organic carbon content .

- Validation : Compare predicted vs. experimental half-lives (R² > 0.85 required for model acceptance).

Q. How should researchers address contradictions in reported toxicity data for this compound across different studies?

Answer:

- Meta-analysis : Pool data from 5–10 studies to calculate weighted effect sizes (e.g., Hedge’s g) for endpoints like LC₅₀ or EC₅₀ .

- Source evaluation : Check for confounders (e.g., solvent carriers, exposure duration) and exclude studies with >20% impurity in test compounds .

- In vitro-in vivo extrapolation (IVIVE) : Use physiologically based pharmacokinetic (PBPK) models to reconcile discrepancies between cell-based and animal toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.